Hexamethyldisilazane

Catalog No.
S575618
CAS No.
999-97-3
M.F
C6H19NSi2
M. Wt
161.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethyldisilazane

CAS Number

999-97-3

Product Name

Hexamethyldisilazane

IUPAC Name

[dimethyl-(trimethylsilylamino)silyl]methane

Molecular Formula

C6H19NSi2

Molecular Weight

161.39 g/mol

InChI

InChI=1S/C6H19NSi2/c1-8(2,3)7-9(4,5)6/h7H,1-6H3

InChI Key

FFUAGWLWBBFQJT-UHFFFAOYSA-N

SMILES

C[Si](C)(C)N[Si](C)(C)C

solubility

Soluble in acetone, benzene, ethyl ether, heptane, perchloroethylene
Insol in water, reacts slowly
In water, 392 mg/l @ 25 °C /Estimated/

Synonyms

hexamethyldisilazane, hexamethylsilazane, hexamethylsilazane, aluminum salt, hexamethylsilazane, beryllium salt, hexamethylsilazane, cadmium salt, hexamethylsilazane, cerium (+3) salt, hexamethylsilazane, chromium (3+) salt, hexamethylsilazane, cobalt (2+) salt, hexamethylsilazane, europium (3+) salt, hexamethylsilazane, gadolinium (3+) salt, hexamethylsilazane, gallium salt, hexamethylsilazane, germanium (2+) salt, hexamethylsilazane, holmium (3+) salt, hexamethylsilazane, indium (3+) salt, hexamethylsilazane, iron (3+) salt, hexamethylsilazane, lanthanum (3+) salt, hexamethylsilazane, lead (2+) salt, hexamethylsilazane, lithium salt, hexamethylsilazane, lutetium (3+) salt, hexamethylsilazane, magnesium salt, hexamethylsilazane, manganese (2+) salt, hexamethylsilazane, mercury (2+) salt, hexamethylsilazane, neodymium (3+) salt, hexamethylsilazane, potassium salt, hexamethylsilazane, praseodymium (3+) salt, hexamethylsilazane, samarium (3+) salt, hexamethylsilazane, scandium (3+) salt, hexamethylsilazane, silanamine-(15)N-labeled, hexamethylsilazane, sodium salt, hexamethylsilazane, thallium (3+) salt, hexamethylsilazane, tin (2+) salt, hexamethylsilazane, titanium (3+) salt, hexamethylsilazane, uranium (3+) (3:1) salt, hexamethylsilazane, vanadium (3+) salt, hexamethylsilazane, ytterbium (3+) salt, hexamethylsilazane, yttrium (3+) salt, hexamethylsilazane, zinc salt, N-lithiohexamethyldisilazane, sodium hexamethyldisilazide

Canonical SMILES

C[Si](C)(C)N[Si](C)(C)C

The exact mass of the compound Hexamethyldisilazane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in acetone, benzene, ethyl ether, heptane, perchloroethyleneinsol in water, reacts slowlyin water, 392 mg/l @ 25 °c /estimated/. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252161. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Supplementary Records. It belongs to the ontological category of N-silyl compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Hexamethyldisilazane (HMDS, CAS 999-97-3) is a premier organosilicon compound widely procured as a highly efficient silylating agent, photolithography adhesion promoter, and chemical vapor deposition (CVD) precursor. Structurally featuring a reactive Si-NH-Si linkage, HMDS serves as an ideal donor of trimethylsilyl (TMS) groups for the protection of alcohols, amines, and carboxylic acids in organic synthesis. Beyond molecular synthesis, its ability to rapidly react with surface silanols makes it an industry-standard vapor primer for silicon wafers, converting hydrophilic surfaces to a precisely controlled hydrophobic state. For industrial buyers, the primary value proposition of HMDS lies in its atom economy and processability: unlike halogenated silanes, HMDS generates volatile ammonia as its sole byproduct, eliminating the need for stoichiometric acid scavengers and complex salt filtration steps [1].

Substituting HMDS with cheaper or more common organosilanes often introduces severe downstream processing penalties. While trimethylsilyl chloride (TMSCl) is a ubiquitous silylating agent, its reaction generates corrosive hydrogen chloride (HCl). This necessitates the addition of stoichiometric amine bases (such as pyridine or triethylamine), which in turn precipitate bulky hydrochloride salts that mandate time-consuming filtration or aqueous workup, reducing overall process throughput[1]. Conversely, attempting to substitute HMDS with hexamethyldisiloxane (HMDSO) for surface modification or chemical vapor deposition fails due to the high stability of the Si-O-Si bond; HMDSO is significantly less reactive toward surface hydroxyls and cannot provide the nitrogen incorporation required for silicon carbonitride (SiCN) dielectric films[2]. Thus, HMDS is uniquely positioned where non-corrosive, salt-free silylation and high surface reactivity are critical.

Silylation Processability and Byproduct Management

In industrial-scale protection of functional groups, the choice of silylating agent dictates the complexity of the downstream workup. Using TMSCl requires a stoichiometric base to neutralize the generated HCl, resulting in the formation of solid amine hydrochloride salts that must be physically filtered or washed out. In contrast, HMDS reacts with alcohols or amines to yield the desired TMS-protected compound and ammonia (NH3) gas. Because the ammonia volatilizes and leaves the reaction mixture, the equilibrium is driven forward naturally, and the reaction remains nearly neutral without the need for acid scavengers or salt filtration [1].

Evidence DimensionReaction byproduct and workup requirement
Target Compound DataHMDS: Generates volatile NH3 gas; requires no base, zero salt filtration.
Comparator Or BaselineTMSCl: Generates HCl; requires stoichiometric base, mandates salt filtration/aqueous workup.
Quantified Difference100% elimination of solid salt byproducts and base additives.
ConditionsBulk organic synthesis / functional group protection.

Eliminating salt filtration and aqueous workup significantly reduces process cycle time, solvent waste, and reactor turnaround time in pharmaceutical manufacturing.

Photolithography Adhesion Promotion and Surface Hydrophobicity

In semiconductor manufacturing, applying photoresist directly to bare silicon or silicon dioxide leads to developer penetration and resist delamination (undercutting). Bare silicon surfaces are hydrophilic, typically exhibiting a water contact angle of approximately 40° due to adsorbed ambient moisture and surface hydroxyls. Vapor priming the wafer with HMDS chemically converts these surface silanols into trimethylsiloxy groups. This treatment optimally raises the water contact angle to between 65° and 80°, creating a highly uniform hydrophobic interface that perfectly matches the surface energy of standard photoresists, thereby preventing 'mouse bite' defects and ensuring high-fidelity pattern transfer [1].

Evidence DimensionSurface water contact angle
Target Compound DataHMDS vapor primed surface: 65° to 80° (optimal hydrophobicity).
Comparator Or BaselineUntreated Si/SiO2 surface: ~40° (hydrophilic, prone to delamination).
Quantified Difference+25° to +40° increase in contact angle.
ConditionsVapor phase priming of silicon wafers at 130–160 °C.

Achieving this specific contact angle window is critical for semiconductor yield, as it prevents etchant undercutting without causing the resist dewetting seen in over-primed surfaces.

Silica Nanoparticle Passivation and Reagent Efficiency

When passivating silica nanoparticles or aerogels to achieve superhydrophobicity, the choice of surface modifier impacts both material consumption and structural integrity. HMDS is highly efficient at capping surface silanols due to the reactive Si-NH-Si linkage. Studies comparing HMDS to trimethylchlorosilane (TMCS) indicate that TMCS theoretically requires twice the molar dosage to achieve the same degree of surface functionalization, as each TMCS molecule provides only one TMS group compared to two from HMDS. Furthermore, HMDS achieves extreme water contact angles (>140° on nanostructured silica) without generating the corrosive HCl byproduct that can degrade delicate mesoporous structures during the modification process [1].

Evidence DimensionMolar efficiency and byproduct corrosivity
Target Compound DataHMDS: Donates 2 TMS groups per molecule; generates non-corrosive NH3.
Comparator Or BaselineTMCS: Donates 1 TMS group per molecule; generates corrosive HCl.
Quantified Difference2x higher theoretical TMS donation efficiency per mole for HMDS.
ConditionsLiquid or vapor phase surface modification of porous silica.

HMDS cuts the required molar volume of the capping agent in half while protecting acid-sensitive nanostructures from corrosive degradation.

Plasma-Enhanced CVD Film Composition Versatility

In plasma-enhanced chemical vapor deposition (PECVD), the molecular structure of the precursor directly dictates the elemental composition of the resulting thin film. While hexamethyldisiloxane (HMDSO) is a common precursor, its Si-O-Si backbone limits deposition primarily to silicon oxide (SiOx) or silicon oxycarbide films. HMDS, featuring an Si-NH-Si backbone, introduces nitrogen directly into the plasma environment. This allows for the deposition of silicon carbonitride (SiCN) or nitrogen-doped silicon oxide (SiOxNy) films without necessarily requiring external ammonia gas feeds. These nitrogen-containing films exhibit higher hardness, better dielectric performance, and superior gas barrier properties compared to standard SiOx films deposited from HMDSO [1].

Evidence DimensionDeposited film elemental composition
Target Compound DataHMDS: Enables direct deposition of Si, C, O, and N containing films (e.g., SiCN).
Comparator Or BaselineHMDSO: Restricted to Si, C, and O containing films (e.g., SiOxCy).
Quantified DifferenceDirect incorporation of structural nitrogen from the precursor backbone.
ConditionsLow-pressure or atmospheric-pressure PECVD.

Procurement of HMDS allows thin-film manufacturers to deposit harder, higher-performance nitrogen-doped barrier layers using a single liquid precursor.

Pharmaceutical API Synthesis and Functional Group Protection

HMDS is the optimal choice as a transient protecting group reagent for alcohols, amines, and carboxylic acids in multi-step API synthesis. Its ability to drive reactions forward while generating only volatile ammonia eliminates the need for aqueous workup and salt filtration, maximizing reactor throughput and overall yield[1].

Semiconductor Photolithography Vapor Priming

In wafer fabrication, HMDS is the industry-standard vapor-phase adhesion promoter. By precisely tuning surface hydrophobicity to a 65°–80° contact angle, it prevents photoresist delamination and undercutting during wet etching, ensuring high-fidelity pattern transfer without the risk of resist dewetting [2].

Superhydrophobic Nanomaterial Manufacturing

For the surface passivation of silica aerogels and nanoparticles, HMDS provides superior efficiency compared to TMCS. Its high TMS-donation efficiency and non-corrosive ammonia byproduct preserve delicate porous structures while achieving extreme water contact angles (>140°) [3].

Advanced Dielectric and Barrier Coatings via PECVD

HMDS is highly effective as a PECVD precursor for depositing silicon carbonitride (SiCN) or silicon oxynitride films. By leveraging its native Si-N bond, manufacturers can incorporate nitrogen to enhance film hardness and barrier properties without relying on complex multi-gas setups [4].

Physical Description

Hexamethyl disilazane appears as a liquid. May be toxic by ingestion. Irritates skin and eyes. Vapors are heavier than air. May emit highly toxic nitrogen oxide fumes when heated to decomposition. Used to make other chemicals.
Liquid; WetSolid

Color/Form

Colorless liquid

Boiling Point

125.0 °C
125 °C

Flash Point

48 °F (NFPA, 2010)
81 °F (27 °C) closed cup
14 °C (closed cup) /from table/

Density

0.7741 g/cu cm at 25 °C

LogP

log Kow = 2.62 /Estimated/

Odor

Ammonia-like odo

UNII

H36C68P1BH

Related CAS

1070-89-9 (hydrochloride salt)
4039-32-1 (lithium salt)
1070-89-9 (Na salt)

GHS Hazard Statements

Aggregated GHS information provided by 540 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 35 of 540 companies. For more detailed information, please visit ECHA C&L website;
Of the 24 notification(s) provided by 505 of 540 companies with hazard statement code(s):;
H225 (76.04%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (93.47%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (76.24%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (16.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (71.68%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (25.35%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (88.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (13.07%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (56.24%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Fixatives

Vapor Pressure

13.79 mmHg
13.8 mm Hg at 25 °C

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

999-97-3
4039-32-1

Wikipedia

Hexamethyldisilazane

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree

General Manufacturing Information

Adhesive manufacturing
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Computer and electronic product manufacturing
Electrical equipment, appliance, and component manufacturing
Pharmaceutical and medicine manufacturing
Plastics product manufacturing
Printing and related support activities
Rubber product manufacturing
Synthetic rubber manufacturing
This chemical is used in products that support the semiconductor and microelectronics industries.
Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-: ACTIVE
All HMDS is sold as electronic-grade material, indicating that the level of each metal impurity is less than 1 ppm.

Dates

Last modified: 08-15-2023

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